Strobilurin F

Descripción general

Descripción

Strobilurin F is a member of the strobilurin family, a class of natural and synthetic fungicides derived from β-methoxyacrylate compounds. It was first isolated from Bensingtonia lutea (syn. Strobilurus spp.) and is characterized by a fluorinated aromatic side chain, a structural modification introduced through precursor-directed biosynthesis . Like other strobilurins, it inhibits mitochondrial respiration by targeting the cytochrome bc1 complex (Complex III) at the quinone outside (Qo) binding site, disrupting ATP synthesis in fungal pathogens . This compound demonstrates broad-spectrum activity against agriculturally significant fungi, including Botrytis cinerea and Magnaporthe oryzae, though its efficacy is influenced by resistance mechanisms such as the G143A mutation in cytochrome b . Its fluorinated structure enhances photostability and binding affinity compared to non-halogenated natural strobilurins .

Métodos De Preparación

Biosynthetic Pathways in Fungi

Polyketide Synthase (PKS)-Dependent Biosynthesis

Strobilurin F is biosynthesized via a polyketide pathway mediated by a highly reducing iterative polyketide synthase (HR-PKS). Genomic studies of Strobilurus species revealed a biosynthetic gene cluster (BGC) encoding:

-

StPKS1 : A multidomain PKS with atypical C-terminal hydrolase and methyltransferase (MeT) domains .

-

Str9 : A flavin-dependent oxygenase responsible for oxidative rearrangement to form the β-methoxyacrylate toxophore .

-

Str2/Str3 : S-adenosylmethionine (SAM)-dependent methyltransferases for O-methylation .

Key Biosynthetic Steps:

-

Prestrobilurin A Formation : StPKS1 synthesizes prestrobilurin A (11 ), a tetraketide acid, using benzoyl-CoA as a starter unit .

-

Oxidative Rearrangement : Str9 catalyzes the conversion of 11 into the trienoic acid intermediate 21 .

-

Methylation : Str2 and Str3 sequentially methylate hydroxyl groups to yield this compound .

Table 1: Enzymatic Roles in this compound Biosynthesis

| Enzyme | Function | Domain Structure |

|---|---|---|

| StPKS1 | Polyketide chain elongation and tailoring | KS-AT-DH-MT-ER-KR-ACP-Hyd-MeT |

| Str9 | Oxidative rearrangement | FAD-binding oxygenase |

| Str2/Str3 | O-Methylation | SAM-dependent methyltransferase |

Chemical Synthesis Routes

Wittig Reaction-Based Synthesis

A classical approach involves the Wittig reaction to construct the triene backbone. The Balba protocol outlines:

-

Condensation : React 3-hydroxy-4-(3-methylbut-2-enoxy) cinnamaldehyde with α-keto acid methyl ester .

-

Wittig Olefination : Introduce the methoxymethylidene group using ylides .

-

Esterification : Methylation of the carboxylic acid intermediate .

Example Synthesis (Balba, 2007):

-

Starting Material : 3-Hydroxy-4-(3-methylbut-2-enoxy)cinnamaldehyde.

-

Reagents : Ph₃P=CHCOOMe, toluene, 80°C, 12 h.

DMFDMA-Mediated Methoxyimination

Patents describe using N,N-dimethylformamide dimethyl acetal (DMFDMA) for methoxyimine formation:

-

Enamine Formation : React methyl 2-(2-hydroxyphenyl)acetate with DMFDMA at 90–120°C .

-

Hydrolysis and Methylation : Acidic hydrolysis followed by methylation with methyl sulfate/NaOH .

Table 2: Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Enamine formation | DMFDMA, 90–120°C, 5–10 h | >90% | 98% |

| Methylation | Methyl sulfate, NaOH, phase-transfer catalyst | 85% | 98.5% |

Bromination-Alkylation Strategy

WO2013144924A1 discloses a bromination-alkylation method for trifloxystrobin analogues, adaptable to this compound:

-

Bromination : Treat methoxyimino-o-tolylacetic acid methyl ester with NBS/AIBN .

-

Alkylation : React with 3-hydroxy-4-(3-methylbut-2-enoxy)phenol under alkaline conditions .

Challenges :

-

Low-temperature requirements (−78°C) for organolithium reagents .

-

Photolability of intermediates necessitates UV-protected setups .

Isolation and Purification Techniques

Fermentation and Extraction

Bolinea lutea and Cyphellopsis anomala are cultured in potato dextrose broth (PDB) for 14–21 days. Metabolites are extracted using:

Table 3: Isolation Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Fermentation time | 21 days | |

| Extraction solvent | Ethyl acetate | |

| HPLC column | C18, MeCN:H₂O (70:30) | |

| Retention time | 23.7 min (LCMS) |

Spectroscopic Characterization

Comparative Analysis of Methods

Biosynthesis vs. Chemical Synthesis:

Análisis De Reacciones Químicas

Types of Reactions: Strobilurin F undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxylated derivatives.

Reduction: Formation of reduced analogs.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Typically carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents in the presence of catalysts.

Major Products:

Hydroxylated Derivatives: Formed through oxidation reactions.

Reduced Analogs: Resulting from reduction processes.

Substituted Compounds: Produced via substitution reactions

Aplicaciones Científicas De Investigación

1.1. Fungicidal Efficacy

Strobilurin F has demonstrated significant antifungal activity against several important plant pathogens. Research indicates that it effectively inhibits the growth of fungi such as Pyricularia oryzae and Sclerotinia sclerotiorum, which are responsible for major crop diseases. A study reported that a hybrid compound combining strobilurin and succinate dehydrogenase inhibitors exhibited comparable or superior efficacy to commercial fungicides like kresoxim-methyl .

| Pathogen | Inhibition Rate (%) | Comparison with Commercial Fungicides |

|---|---|---|

| Pyricularia oryzae | 35 | Comparable to kresoxim-methyl |

| Sclerotinia sclerotiorum | 70-80 | Comparable to strobilurins |

1.2. Enhancing Nitrogen Use Efficiency (NUE)

This compound has been shown to improve nitrogen use efficiency in crops like durum wheat. In a study conducted under Mediterranean conditions, the application of strobilurins allowed for a reduction in nitrogen fertilizer application rates while maintaining yield levels, particularly beneficial during drought conditions .

| Treatment | NUE (kg grain/kg N) | Yield (kg/ha) |

|---|---|---|

| Control | 15 | 2000 |

| Strobilurin | 20 | 2200 |

1.3. Inducing Plant Resistance

Beyond its fungicidal properties, this compound enhances plant resistance to pathogens. For example, in tobacco plants treated with Pyraclostrobin (a strobilurin derivative), there was an observed increase in resistance against Tobacco Mosaic Virus (TMV) and Pseudomonas syringae infections . This effect is attributed to the activation of specific plant defense mechanisms.

Environmental Impact and Degradation

While strobilurins are effective in managing fungal diseases, concerns regarding their environmental impact have emerged due to their persistence in ecosystems. Studies have documented the degradation pathways of strobilurins, highlighting the need for careful management practices to mitigate environmental risks associated with their use .

3.1. Dual-Action Fungicides

Recent research has focused on developing dual-action fungicides that combine strobilurins with other antifungal agents to enhance efficacy against resistant fungal strains. These hybrid compounds have shown promising results in laboratory settings, suggesting potential for commercial application .

3.2. Toxicological Assessments

A case study on the developmental toxicity of strobilurins revealed their inhibitory effects on neural crest cell migration at low concentrations, raising concerns about their safety profiles . Such findings underscore the importance of conducting thorough toxicological assessments when considering the use of these compounds in agricultural practices.

Mecanismo De Acción

Strobilurin F exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the cytochrome b complex III at the Qo site, blocking electron transfer and preventing the synthesis of adenosine triphosphate. This disruption of energy production leads to the death of fungal cells .

Comparación Con Compuestos Similares

Strobilurin F is distinguished from other strobilurins by its unique structural modifications and biological performance. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound | Source/Type | Key Structural Features | Target Pathogens | Resistance Mechanisms | Activity Level |

|---|---|---|---|---|---|

| This compound | Natural (B. lutea) | Fluorinated aromatic side chain | Broad-spectrum | G143A mutation, AOX activation | High |

| Strobilurin A | Natural (S. tenacellus) | β-methoxyacrylate, non-halogenated | Broad-spectrum | G143A mutation | Moderate |

| Azoxystrobin | Synthetic | Methoxyacrylate, cyanopyrimidine | Broad-spectrum | G143A mutation, AOX activation | High |

| Kresoxim-methyl | Synthetic | Methyl ester, substituted benzyl | Powdery mildews | G143A mutation | High |

| Strobilurin N | Natural (Mycena crocata) | Lactone-modified structure | None | N/A | Inactive |

Key Findings

Structural Variations and Bioactivity: this compound’s fluorinated side chain enhances its stability and binding affinity compared to Strobilurin A, which lacks halogenation and is photolabile . Synthetic derivatives like azoxystrobin incorporate cyanopyrimidine groups for improved field performance . Strobilurin N, despite sharing the strobilurin backbone, is inactive due to a lactone modification that disrupts Qo site interaction .

Resistance Profiles: All Qo inhibitors, including this compound, face resistance via the G143A mutation in cytochrome b. Pathogens like M. oryzae evade strobilurins by activating alternative oxidase (AOX) pathways, a resistance mechanism observed across both natural and synthetic compounds .

Synthetic vs. Natural Derivatives: Synthetic strobilurins (e.g., azoxystrobin) are optimized for environmental persistence, whereas natural variants like this compound degrade more rapidly in plants, reducing ecological impact . Fluorinated analogues of this compound, produced via feeding B. lutea with fluorinated precursors, show enhanced activity against resistant strains compared to non-halogenated derivatives .

Actividad Biológica

Strobilurin F, a member of the strobilurin family, is a class of antifungal metabolites primarily derived from certain fungi, notably Bolinea lutea. This compound exhibits significant biological activity, particularly against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different fungal strains, and its potential applications in agricultural and medical fields.

Overview of Strobilurin Compounds

Strobilurins are known for their unique mode of action as fungicides. They inhibit mitochondrial respiration by binding to the cytochrome bc1 complex, disrupting electron transport and ultimately leading to cell death in susceptible fungi. The effectiveness of strobilurins is attributed to their ability to target a wide range of fungal species while exhibiting low toxicity to non-target organisms.

The primary mechanism through which this compound exerts its antifungal effects involves:

- Inhibition of Electron Transport : Strobilurins block electron transfer between cytochrome b and cytochrome c1 within the mitochondrial membrane. This inhibition affects NADH oxidation and ATP synthesis, leading to energy depletion in fungal cells .

- Non-target Specificity : The fungicidal action is noted for being non-target specific, which can lead to challenges in managing resistance in fungal populations .

Efficacy Against Fungal Strains

Research has demonstrated that this compound possesses varying levels of antifungal activity against different pathogens. A comparative study evaluated its efficacy against several fungal species:

| Fungal Species | Inhibition (%) | Comments |

|---|---|---|

| Curvularia sp. | 50 | Moderate inhibition observed |

| Pythium ultimum | 50 | Similar activity as above |

| Rhizoctonia solani | 50 | Moderate inhibition |

| Fusarium fujikuroi | 20 | Poorly inhibited |

| Botrytis cinerea | 25 | Poorly inhibited |

| Penicillium oryzae | 70-80 | High inhibitory activity |

| Sclerotinia sclerotiorum | 70-80 | High inhibitory activity |

These findings indicate that this compound is particularly effective against Penicillium oryzae and Sclerotinia sclerotiorum, making it a promising candidate for agricultural applications targeting these pathogens .

Case Studies and Research Findings

- Isolation and Characterization : this compound was isolated from cultures of Bolinea lutea, where it was characterized alongside other strobilurins such as G and H. These compounds were shown to exhibit antifungal properties that could be harnessed in agricultural practices .

- Dual-action Formulations : Recent studies have explored the potential for combining this compound with other antifungal agents to enhance efficacy. For instance, dual-active agents combining strobilurins with succinate dehydrogenase inhibitors (SDHIs) demonstrated improved antifungal activity against resistant strains .

- Biosynthesis Insights : The biosynthetic pathways responsible for producing strobilurins have been elucidated through genomic studies. Understanding these pathways opens avenues for biotechnological applications, including the engineering of fungi to produce strobilurins at higher yields .

Applications in Agriculture and Medicine

The antifungal properties of this compound lend themselves to various applications:

- Agricultural Use : As a fungicide, it can be employed in crop protection strategies against economically significant fungal pathogens.

- Biopesticide Development : Its relatively low toxicity to non-target organisms positions it as a candidate for environmentally friendly biopesticides.

- Pharmaceutical Potential : Given its biological activity, further research may explore its utility in developing new antifungal therapies for clinical use.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing Strobilurin F in laboratory settings?

- Methodological Answer : this compound is typically characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For quantitative analysis, calibration curves are established using known concentrations of purified standards. Reproducibility requires adherence to protocols for solvent selection, temperature control, and instrument calibration .

Q. What experimental protocols are recommended for assessing this compound’s antifungal activity?

- Methodological Answer : Standard protocols include:

- Agar dilution assays : Measure minimum inhibitory concentrations (MICs) against fungal pathogens (e.g., Aspergillus spp.) using serial dilutions.

- Microbroth dilution : Quantify growth inhibition in liquid culture via optical density (OD₆₀₀) measurements.

- Control strains : Include resistant mutants to validate target specificity (e.g., cytochrome b mutations). Data should be analyzed using ANOVA to compare efficacy across strains .

Q. How do researchers isolate this compound from natural sources, and what are common contaminants?

- Methodological Answer : Isolation involves solvent extraction (e.g., ethyl acetate) from fungal cultures, followed by silica gel chromatography. Contaminants like other strobilurins (e.g., Strobilurin A) are resolved via gradient elution. Purity is confirmed by thin-layer chromatography (TLC) and HPLC. Contamination risks arise from incomplete separation of structurally similar analogs .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in this compound’s environmental stability data across studies?

- Methodological Answer : Discrepancies in photodegradation rates often stem from variations in experimental conditions (e.g., UV intensity, pH). To address this:

- Standardize light exposure using calibrated UV chambers.

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products.

- Conduct meta-analyses comparing data under controlled parameters (e.g., ISO 11348 for aquatic toxicity) .

Q. How can researchers optimize the synthesis of this compound analogs to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Retrosynthetic analysis : Identify modifiable regions (e.g., β-methoxyacrylate group) for side-chain substitutions.

- Structure-activity relationship (SAR) studies : Test analogs against fungal cytochrome b models using molecular docking.

- Toxicity screening : Use mammalian cell lines (e.g., HepG2) to assess cytotoxicity. Data interpretation requires dose-response curves and IC₅₀ calculations .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound resistance studies?

- Methodological Answer :

- Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.

- Bootstrapping : Assess confidence intervals for resistance thresholds.

- Mann-Whitney U tests : Compare median inhibitory concentrations between wild-type and mutant strains. Software like R or GraphPad Prism is essential for robust analysis .

Q. Methodological Notes

- Experimental Reproducibility : Document all parameters (e.g., solvent purity, incubation time) to enable replication .

- Data Interpretation : Address outliers using Grubbs’ test and report confidence intervals for key metrics (e.g., MICs) .

- Ethical Compliance : For studies involving microbial pathogens, follow biosafety protocols (NIH Guidelines) and declare conflicts of interest .

Propiedades

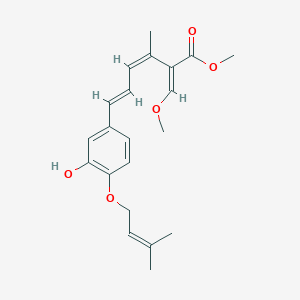

IUPAC Name |

methyl (2E,3Z,5E)-6-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(2)11-12-26-20-10-9-17(13-19(20)22)8-6-7-16(3)18(14-24-4)21(23)25-5/h6-11,13-14,22H,12H2,1-5H3/b8-6+,16-7-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDIAAUGKNWXHK-GEVYMXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C=CC=C(C)C(=COC)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129145-63-7 | |

| Record name | Strobilurin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AO1255QMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.